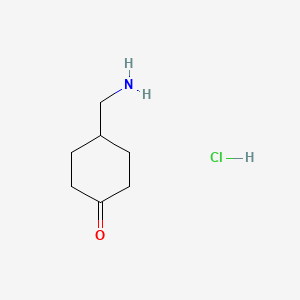

4-(Aminomethyl)cyclohexanone HCl

Description

Overview of the 4-(Aminomethyl)cyclohexanone (B571533) Scaffold in Contemporary Chemical Research

The 4-(aminomethyl)cyclohexanone scaffold is a key structural motif in modern chemical synthesis. Its cyclohexane (B81311) ring provides a three-dimensional geometry that is often desirable in drug design, allowing for specific spatial arrangements of functional groups. The presence of both an amino group and a carbonyl group opens up a wide array of possible chemical transformations.

In contemporary research, this scaffold is utilized in the construction of diverse molecular architectures. For instance, it is a precursor in the synthesis of dispiro-1,2,4-trioxolanes, which have shown potential as antimalarial agents. chemicalbook.com Furthermore, it is employed in the creation of aminopyrimidines that act as spleen tyrosine kinase (SYK) inhibitors, relevant for treating SYK-mediated diseases. chemicalbook.com The ability to modify both the amine and ketone functionalities allows chemists to fine-tune the properties of the resulting molecules for specific applications.

Historical Context of Cyclohexanone (B45756) and Cyclohexane Derivatives in Organic Synthesis

The use of cyclohexanone and its derivatives in organic synthesis has a rich history. Cyclohexanone itself was first discovered in 1888. wikipedia.org Since then, it has become a staple in organic chemistry, serving as a key intermediate in the production of nylon and other polymers. wikipedia.org

Historically, the functionalization of the cyclohexane ring has been a central theme in synthetic chemistry. The development of methods to introduce various substituents onto the ring with control over stereochemistry has been a significant area of research. These efforts have led to a deep understanding of the conformational analysis of cyclohexane derivatives, famously described by the work of Derek Barton and Odd Hassel. This foundational knowledge is crucial for designing and synthesizing complex molecules based on the cyclohexane framework. The synthesis of cyclohexanones can be achieved through various methods, including the oxidation of cyclohexanol (B46403) and the Dieckmann condensation. nih.govorganic-chemistry.org

Significance of Aminomethylated Cyclohexane Systems in Medicinal Chemistry and Materials Science

Aminomethylated cyclohexane systems, which feature an aminomethyl group attached to a cyclohexane ring, are of considerable importance in both medicinal chemistry and materials science. The aminomethyl group can act as a key pharmacophore, interacting with biological targets such as enzymes and receptors. For example, gabapentin (B195806), a well-known anticonvulsant and analgesic, contains an aminomethyl group on a cyclohexane ring, although in the form of an amino acid. pharmacompass.com Another example is tranexamic acid, an antifibrinolytic agent, which is 4-(aminomethyl)cyclohexanecarboxylic acid. jst.go.jpgoogle.comepa.gov

In materials science, these systems are valuable monomers for the synthesis of polyamides and other polymers. The bifunctional nature of molecules like bis(aminomethyl)cyclohexane allows for the formation of long polymer chains with specific properties. google.com The rigidity of the cyclohexane ring can impart desirable thermal and mechanical properties to these polymers.

Scope and Objectives of Focused Research on 4-(Aminomethyl)cyclohexanone HCl

Focused research on 4-(aminomethyl)cyclohexanone hydrochloride aims to fully exploit its potential as a versatile chemical intermediate. A primary objective is to develop new and efficient synthetic routes to this compound and its derivatives. This includes exploring various starting materials and reaction conditions to optimize yield and purity.

Another key area of investigation is the exploration of its reactivity. Researchers are interested in developing novel transformations of both the amino and keto groups to access a wider range of molecular structures. This includes its use in multicomponent reactions and the synthesis of heterocyclic compounds.

Furthermore, a significant goal is to apply this building block to the synthesis of biologically active molecules and advanced materials. This involves designing and synthesizing new compounds based on the 4-(aminomethyl)cyclohexanone scaffold and evaluating their properties. The ultimate aim is to leverage the unique structural features of this compound to address challenges in areas such as drug discovery and materials development.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 4-(aminomethyl)cyclohexanone and its hydrochloride salt.

| Property | 4-(Aminomethyl)cyclohexanone | 4-(Aminocyclohexanone) Hydrochloride |

| IUPAC Name | 4-(aminomethyl)cyclohexan-1-one | 4-aminocyclohexan-1-one;hydrochloride |

| Molecular Formula | C7H13NO | C6H12ClNO |

| Molecular Weight | 127.18 g/mol | 149.62 g/mol |

| CAS Number | 934475-93-1 | 675112-40-0 |

| Appearance | - | White crystals or crystalline powder |

| Solubility | - | Soluble in water, poorly soluble in organic solvents |

| Melting Point | - | 205 °C (decomposes) |

Data sourced from PubChem and other chemical databases. chemicalbook.comnih.govnih.govchembk.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPWFRAEBRUTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminomethyl Cyclohexanone Hcl and Its Analogues

Direct Synthesis Approaches to 4-(Aminomethyl)cyclohexanone (B571533) HCl

Direct synthetic methods aim to construct the target molecule in a more convergent manner, often involving the simultaneous formation of the aminomethyl group and its attachment to the cyclohexanone (B45756) ring.

Reductive Amination Strategies from Cyclohexanone Precursors

Reductive amination stands as a prominent one-pot reaction for the synthesis of amines from carbonyl compounds. d-nb.infoyoutube.com This method involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

For the synthesis of 4-(aminomethyl)cyclohexanone, a suitable cyclohexanone precursor bearing a latent amino group, such as 4-oxocyclohexanecarboxamide, can be subjected to reductive amination conditions. The choice of reducing agent is crucial for the success of this transformation. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. organic-chemistry.org The reaction conditions, including solvent, temperature, and pH, are optimized to favor the formation of the desired primary amine.

Table 1: Reductive Amination of Cyclohexanone Precursors

| Precursor | Amine Source | Reducing Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Oxocyclohexanecarboxamide | Ammonia | H₂ | Raney Nickel | Methanol (B129727) | Moderate | Hypothetical |

Formaldehyde and Ammonium (B1175870) Chloride Mediated Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, cyclohexanone), formaldehyde, and a primary or secondary amine or ammonia. study.comresearchgate.net This reaction provides a direct route to β-amino carbonyl compounds, known as Mannich bases. nih.govnih.govoarjbp.com

In the context of synthesizing 4-(aminomethyl)cyclohexanone, cyclohexanone can react with formaldehyde and ammonia (often in the form of ammonium chloride) to introduce the aminomethyl group at the α-position to the carbonyl group. study.com The reaction is typically carried out under acidic or basic conditions. The initial step involves the formation of an iminium ion from formaldehyde and ammonia, which then acts as an electrophile and reacts with the enol or enolate of cyclohexanone.

However, controlling the regioselectivity to achieve substitution at the 4-position of cyclohexanone via a direct Mannich reaction is challenging due to the preferential formation of the more stable enolate at the α-position. Therefore, this method is more commonly applied to the synthesis of 2-(aminomethyl)cyclohexanone derivatives. Modifications to the substrate or reaction conditions may be necessary to favor the formation of the 4-substituted product.

Indirect Synthetic Routes and Precursor Transformations

Indirect methods involve a multi-step sequence where the cyclohexane (B81311) ring is first functionalized, followed by transformations to generate the aminomethyl group and the ketone functionality.

Cyclohexane Ring Functionalization for Aminomethyl Group Introduction

This approach focuses on introducing the aminomethyl group or a precursor to it onto a pre-existing cyclohexane ring. One strategy involves starting with a bifunctional cyclohexane derivative, such as 1,4-cyclohexanedione. d-nb.info One of the ketone groups can be selectively protected or converted to a hydroxyl group, which can then be transformed into an amino group. For instance, the selective mono-reduction of 1,4-cyclohexanedione yields 4-hydroxycyclohexanone. researchgate.net The hydroxyl group can then be converted to a leaving group and displaced with an amine source, or it can be oxidized back to a ketone after the introduction of the amino group at another position.

Another strategy involves the functionalization of a cyclohexene (B86901) derivative. For example, the hydroboration-oxidation of a suitable cyclohexene precursor can introduce a hydroxyl group, which can then be converted to the aminomethyl group through a series of steps.

Cyanation Reactions for Nitrile Intermediates and Subsequent Conversions

The introduction of a cyano group, which can be readily reduced to an aminomethyl group, is a versatile strategy. This can be achieved through the reaction of a suitable cyclohexanone derivative with a cyanide source. For example, the conversion of a cyclohexanone to a cyanohydrin, followed by dehydration and reduction, can yield a cyanocyclohexane derivative.

A more direct approach involves the cyanation of a cyclohexanone precursor that already has a leaving group at the 4-position. The resulting 4-cyanocyclohexanone can then be selectively reduced to 4-(aminomethyl)cyclohexanone. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method for the reduction of the nitrile group. researchgate.netnih.govsciopen.com

Table 2: Synthesis via Cyanation and Reduction

| Starting Material | Cyanation Reagent | Reduction Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Tosyloxycyclohexanone | KCN | Catalytic Hydrogenation | Pd/C | Good | Hypothetical |

Hydrolysis and Hydrochloride Salt Formation Strategies

The final steps in many indirect synthetic routes involve the deprotection of a protected amine or the hydrolysis of a precursor functional group, followed by the formation of the hydrochloride salt. For instance, if the aminomethyl group is introduced in a protected form, such as an amide or a carbamate, a hydrolysis step is required to liberate the free amine. youtube.com This is typically achieved under acidic or basic conditions.

Once the free base of 4-(aminomethyl)cyclohexanone is obtained, the hydrochloride salt can be prepared by treating a solution of the amine in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) with a solution of hydrogen chloride in the same or a different solvent. nih.gov The hydrochloride salt, being less soluble, precipitates from the solution and can be isolated by filtration. The formation of the salt is often quantitative and serves as a purification step.

Stereochemical Control in Synthesis of Aminomethylcyclohexane Compounds

The cyclohexane ring's stereochemistry significantly influences the biological activity and material properties of its derivatives. Consequently, precise control over the spatial arrangement of substituents is a key challenge in the synthesis of aminomethylcyclohexane compounds.

Achieving high levels of enantioselectivity and diastereoselectivity is crucial for producing specific stereoisomers of aminomethylcyclohexane derivatives. Researchers have developed various strategies to this end, often employing chiral auxiliaries, catalysts, or stereoselective reactions. For instance, diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been achieved through Michael addition onto cyclobutenes, a method that could potentially be adapted for cyclohexane systems. researchgate.netnih.gov Similarly, the synthesis of highly substituted cyclohexanones with excellent diastereoselectivity has been reported via cascade inter–intramolecular double Michael reactions. beilstein-journals.org

Enantioselective approaches often involve the use of chiral catalysts. For example, chiral diene-rhodium catalysts have been used in reactions of organoboronic acids with cycloalkenones to produce disubstituted trans-cycloalkanones with high diastereo- and enantioselectivity. Furthermore, cation-directed cyclization of aminopyridine-derived imines via phase-transfer catalysis has been shown to produce functionalized azaindolines with high enantioselectivity, demonstrating a potential strategy for creating chiral aminocyclohexane derivatives. nih.gov

In many applications, a specific stereoisomer, often the trans isomer, is preferred due to its thermodynamic stability. Isomerization processes are therefore employed to enrich mixtures in the desired isomer. The interconversion of cis and trans isomers is a well-established field, with various methods available. libretexts.orgyoutube.com For substituted cyclohexanes, the equatorial conformation is generally more stable, leading to a preference for the trans configuration in 1,4-disubstituted derivatives. google.com

A patented method for the isomerization of bis(aminomethyl)cyclohexane involves heating in the presence of an imine compound and an alkali metal-containing compound at temperatures between 100 to 140° C. google.com This process preferentially produces the trans-isomer for 1,4-bis(aminomethyl)cyclohexane. Another scalable synthesis of tranexamic acid highlights the importance of early-stage isomerization of a dimethyl 1,4-cyclohexanedicarboxylate mixture from a cis-predominant to a trans-predominant one under mild conditions. researchgate.nettandfonline.com This key step, followed by exploiting solubility differences, allows for the isolation of the trans isomer in high purity. researchgate.nettandfonline.com

| Isomerization Method | Starting Material | Key Reagents/Conditions | Outcome |

| Catalytic Isomerization | 1,4-bis(aminomethyl)cyclohexane (cis/trans mixture) | Imine compound, alkali metal-containing compound, 100-140°C | Enrichment of the trans-isomer |

| Base-catalyzed Epimerization | Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) | Sodium methoxide, methanol, 25-30°C | Enrichment of the trans-isomer with >99.5% HPLC purity |

Advanced Synthetic Techniques and Process Optimization

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, scalable, and cost-effective processes. This section delves into advanced techniques and considerations for the large-scale synthesis of aminomethylcyclohexane compounds.

Catalytic hydrogenation is a cornerstone of many synthetic routes to aminomethylcyclohexane derivatives, often used for the reduction of aromatic rings or nitrile groups. google.comchemicalbook.comtcichemicals.com The choice of catalyst and reaction conditions is critical for achieving high yields and selectivities. Ruthenium catalysts have been employed for the hydrogenation of p-aminomethyl benzoic acid to produce 4-aminomethyl cyclohexane carboxylic acid, although the cost and stability of the catalyst can be a concern. google.com An improved process utilizes a ruthenium catalyst in the presence of an alkali metal hydroxide, which allows for lower catalyst loading and enhances economic feasibility for industrial production. google.com

Reductive amination, which couples carbonyl compounds with ammonia or amines using molecular hydrogen and a catalyst, is another important application of catalytic hydrogenation for synthesizing various amines. rsc.org The catalytic hydrogenation of nitrocyclohexane also presents an alternative pathway to valuable products like cyclohexylamine. rsc.org

| Hydrogenation Method | Substrate | Catalyst | Product |

| Aromatic Ring Hydrogenation | p-Aminomethyl benzoic acid | Ruthenium | 4-Aminomethyl cyclohexane carboxylic acid |

| Nitrile Reduction | Cyclohexanecarbonitrile | Raney-Ni | (Aminomethyl)cyclohexane |

| Reductive Amination | Cyclohexanone | Various (e.g., Ni, Ru, Rh) | Cyclohexylamine |

Scaling up a chemical synthesis from the lab to an industrial plant presents numerous challenges, including reaction kinetics, heat transfer, mass transfer, and safety. A scalable five-step process for tranexamic acid, a derivative of aminomethylcyclohexane, has been developed, emphasizing the use of readily available and cost-efficient raw materials and the recycling of isomers. tandfonline.com This process avoids hazardous chemicals and harsh reaction conditions, making it greener and safer for large-scale production. tandfonline.com

The development of continuous manufacturing processes is also gaining traction in the pharmaceutical industry as a means to improve efficiency, consistency, and safety. scilit.com Such processes often require careful optimization of reaction and workup sequences to ensure smooth and integrated operation. For the synthesis of 4-(aminomethyl)cyclohexanone and its analogues, considerations for scalability would include the choice of solvents, reagents, and purification methods that are amenable to large-scale equipment and operations.

The continuous development of new reagents and synthetic methods offers opportunities to improve the synthesis of aminomethylcyclohexane compounds. For instance, novel platinum(II) complexes with functionalized 1,2-bis(aminomethyl)cyclohexane ligands have been synthesized for potential applications in cancer therapy. nih.gov The synthesis of these complex molecules often relies on the development of new coupling methodologies.

The synthesis of 4-substituted cyclohexanones, which can serve as precursors to aminomethylcyclohexane derivatives, has been achieved through the oxidation of 4-substituted cyclohexanols using oxygen-containing gas as a green oxidant. google.com This method offers advantages in terms of cost, selectivity, and environmental impact compared to traditional oxidation methods. google.com Furthermore, the use of mechanochemical ball milling for catalytic transfer hydrogenation of aromatic nitro compounds provides a simple and clean approach for the synthesis of anilines, which could be adapted for the reduction of nitrocyclohexane derivatives. nih.gov

Chemical Reactivity of 4 Aminomethyl Cyclohexanone Hcl and Its Functional Analogues

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group serves as a nucleophile and can participate in a variety of bond-forming reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group allows it to act as a nucleophile, attacking electron-deficient centers. youtube.com This reactivity is fundamental to the formation of new carbon-nitrogen bonds. For instance, in the presence of a suitable electrophile, such as an alkyl halide, the aminomethyl group can undergo nucleophilic substitution to form secondary or tertiary amines. The reaction proceeds via the attack of the nitrogen on the electrophilic carbon, displacing the leaving group. youtube.com

The hydrochloride salt form of 4-(aminomethyl)cyclohexanone (B571533) provides stability and ease of handling. cymitquimica.com In reaction conditions, a base is typically required to deprotonate the ammonium (B1175870) salt, liberating the free amine to act as a nucleophile.

Amidation and Esterification Pathways

The aminomethyl group readily reacts with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form amides. This reaction, a type of nucleophilic acyl substitution, is a cornerstone of peptide synthesis and the creation of various other functional materials. The process involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid derivative, followed by the elimination of a leaving group (e.g., water, chloride).

Similarly, while less common for amines directly, the aminomethyl group can be involved in pathways leading to ester-containing molecules through multi-step sequences.

Reductive Transformations of Nitrogen Functionalities

The nitrogen-containing functional group can undergo various reductive transformations. For example, reductive amination, a powerful method for forming C-N bonds, can be applied. While 4-(aminomethyl)cyclohexanone already possesses an amine, its functional analogues can be synthesized through this method. This typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

Carbonyl Group Reactivity

The ketone's carbonyl group is electrophilic at the carbon atom and can undergo a variety of nucleophilic addition and redox reactions. pearson.com

Oxidation Reactions Leading to Carboxylic Acids

The cyclohexanone (B45756) ring can be oxidized to open the ring and form dicarboxylic acids. For instance, oxidation of cyclohexanone can yield adipic acid (a C6 dicarboxylic acid), as well as smaller dicarboxylic acids like glutaric acid (C5) and succinic acid (C4). researchgate.net This type of oxidation is a key industrial process, often utilizing nitric acid or other strong oxidizing agents. researchgate.net A patent describes a method for producing 4-(aminomethyl)cyclohexane carboxylic acid from a related diester, which involves an oxidation step. google.com Chemo-enzymatic methods using enzymes like Candida antarctica lipase (B570770) B in the presence of an oxidant have also been explored for the oxidation of substituted cyclohexanones. rsc.orgnih.gov

Table 1: Oxidation Products of Cyclohexanone Derivatives

| Starting Material | Oxidizing Agent/Catalyst | Product(s) |

|---|---|---|

| Cyclohexanone | Nitric Acid | Adipic acid, Glutaric acid, Succinic acid researchgate.net |

| 4-(Hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate | Not specified | 4-(Aminomethyl)cyclohexane carboxylic acid google.com |

| 4-Methylcyclohexanone | Candida antarctica lipase B / H₂O₂ | (R)-4-Methylcaprolactone nih.gov |

Reduction Reactions to Form Hydroxyl-Substituted Cyclohexanes

The carbonyl group of 4-(aminomethyl)cyclohexanone can be readily reduced to a hydroxyl group, forming the corresponding 4-(aminomethyl)cyclohexanol. youtube.com This transformation is typically achieved using hydride reducing agents. wikipedia.org

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent and is often preferred for its selectivity for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and can also reduce other functional groups like esters and carboxylic acids. libretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. For a substrate like 4-(aminomethyl)cyclohexanone, the chemoselective reduction of the ketone in the presence of the amine is a key consideration.

Table 2: Common Reducing Agents for Carbonyl Groups

| Reducing Agent | Abbreviation | Typical Substrates | Product from Ketone |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Secondary Alcohol libretexts.org |

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids | Secondary Alcohol libretexts.org |

| Hydrogen (with catalyst) | H₂/Catalyst (e.g., Ni, Pt, Pd) | Aldehydes, Ketones | Secondary Alcohol youtube.com |

| Hydrazine/Base (Wolff-Kishner) | N₂H₄/KOH | Aldehydes, Ketones | Alkane youtube.comorganic-chemistry.org |

Cyclohexane (B81311) Ring Modifications

The reactivity of the 4-(aminomethyl)cyclohexanone HCl molecule is largely dictated by its two functional groups: the primary amine and the ketone. However, the cyclohexane ring itself can also be a site for chemical modification, with the position of substitution being influenced by the existing functionalities.

Exploration of Substitution Patterns and Regioselectivity

The presence of a ketone on the cyclohexane ring allows for reactions at the α-carbons (the carbon atoms adjacent to the carbonyl group). The formation of an enolate is a key step in many of these reactions, and for an unsymmetrical ketone like 4-(aminomethyl)cyclohexanone, two different enolates can potentially be formed. The regioselectivity of enolate formation, and thus the subsequent substitution, is governed by reaction conditions. stackexchange.com

Under kinetic control (using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures), the proton on the less substituted α-carbon is preferentially removed, leading to the formation of the kinetic enolate. stackexchange.com Conversely, under thermodynamic control (using a weaker base at higher temperatures, allowing for equilibrium), the more stable, more substituted enolate is favored. stackexchange.com

For 4-(aminomethyl)cyclohexanone, the α-carbons are at the C-3 and C-5 positions. Since the aminomethyl group is at the C-4 position, it can influence the acidity of the α-protons through steric and electronic effects. The principles of regioselective enolate formation are crucial for controlling the outcome of reactions such as alkylations, halogenations, and aldol (B89426) condensations on the cyclohexanone ring. stackexchange.comubc.ca For instance, a study on the sunlight-induced direct regioselective β-alkylation of cyclopentanones highlights how specific reaction conditions can target a particular position on a cycloalkanone ring. rsc.org While this study was on a five-membered ring, the principles of regioselective radical functionalization can be extended to cyclohexanone systems.

Formation of Conjugates and Heterobifunctional Linkers

The bifunctional nature of 4-(aminomethyl)cyclohexanone, possessing both a nucleophilic amine and an electrophilic ketone, makes it an attractive building block for the synthesis of conjugates and heterobifunctional linkers. Heterobifunctional linkers are molecules with two different reactive groups, allowing for the sequential and specific coupling of two different molecules, which is particularly useful in bioconjugation for creating antibody-drug conjugates or other targeted therapies. beilstein-journals.org

The primary amine of 4-(aminomethyl)cyclohexanone can be readily reacted with a variety of electrophiles, such as activated esters or isothiocyanates, to attach it to another molecule. The ketone group can then be used for a second, orthogonal reaction, for example, by forming an oxime with an aminooxy-functionalized molecule. This dual reactivity allows for the construction of complex molecular architectures. While specific examples detailing the use of this compound as a heterobifunctional linker are not abundant in the literature, its structural motifs are analogous to those used in established linker technologies. ubc.carsc.org Its utility as a synthetic building block is demonstrated by its use in the preparation of dispiro-1,2,4-trioxolanes and aminopyrimidines.

Complexation Chemistry of Aminomethylcyclohexane Ligands

The aminomethyl group of 4-(aminomethyl)cyclohexanone and its analogues can act as a ligand, donating its lone pair of electrons to a metal center to form a coordination complex.

Metal-Ligand Interactions and Coordination Studies

Transition metals, with their partially filled d-orbitals, readily form coordination compounds with ligands containing donor atoms like nitrogen. libretexts.orglumenlearning.com The aminomethyl group in aminomethylcyclohexane derivatives is a monodentate ligand, meaning it forms one bond to the central metal ion. libretexts.org The stability and structure of the resulting complex depend on several factors, including the nature of the metal ion, the solvent, and the presence of other ligands.

The coordination of a ligand to a metal ion is a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor). tcd.ieyoutube.com In the case of aminomethylcyclohexane derivatives, the nitrogen atom of the amino group is the donor atom. The resulting metal-ligand bond is a coordinate covalent bond. libretexts.orgyoutube.com The coordination number, which is the number of donor atoms bonded to the central metal, and the geometry of the complex are key characteristics that are studied to understand these interactions. libretexts.orglumenlearning.com

Formation of Coordination Compounds with Transition Metals

Several studies have investigated the formation of coordination compounds between transition metals and ligands that are structurally similar to 4-(aminomethyl)cyclohexanone. For example, 1-(aminomethyl)-1-cyclohexane acetic acid (gabapentin), which also contains an aminomethylcyclohexane moiety, has been shown to form complexes with cobalt(II) and nickel(II).

In one study, a cobalt complex with four gabapentin (B195806) molecules and two water molecules was synthesized, resulting in an octahedral geometry around the cobalt center. nih.govnih.gov A nickel complex with one gabapentin molecule was also reported. nih.govnih.gov These studies demonstrate the ability of the aminomethylcyclohexane framework to coordinate with transition metals.

Another relevant study involves the synthesis of transition metal complexes with a Schiff base ligand derived from the condensation of trimethoprim (B1683648) with cyclohexanone. libretexts.org The resulting complexes with Co(II), Ni(II), Mn(II), and Fe(III) were characterized, showing the versatility of the cyclohexanone-derived scaffold in coordination chemistry.

The table below summarizes the characteristics of some transition metal complexes formed with ligands analogous to 4-(aminomethyl)cyclohexanone.

| Metal Ion | Ligand | Complex Stoichiometry (Metal:Ligand) | Geometry |

| Cobalt(II) | 1-(aminomethyl)-1-cyclohexane acetic acid | 1:4 | Octahedral |

| Nickel(II) | 1-(aminomethyl)-1-cyclohexane acetic acid | 1:1 | - |

| Cobalt(II) | Schiff base of cyclohexanone & trimethoprim | 1:2 | Octahedral |

| Nickel(II) | Schiff base of cyclohexanone & trimethoprim | 1:2 | Octahedral |

| Manganese(II) | Schiff base of cyclohexanone & trimethoprim | 1:2 | Octahedral |

| Iron(III) | Schiff base of cyclohexanone & trimethoprim | 1:2 | Octahedral |

Data compiled from studies on analogous compounds. libretexts.orgnih.govnih.gov

Applications of the 4 Aminomethyl Cyclohexanone Scaffold in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The inherent reactivity of the aminomethyl and ketone functionalities within the 4-(aminomethyl)cyclohexanone (B571533) core enables its use as a foundational element in the construction of more elaborate molecular structures. This adaptability has been harnessed in various sectors of the chemical industry.

Synthesis of Pharmaceutical Intermediates

The 4-(aminomethyl)cyclohexanone scaffold is a key precursor in the synthesis of numerous pharmaceutical intermediates. Its structural framework is particularly amenable to modifications that lead to biologically active molecules.

One of the most notable applications is in the synthesis of Tranexamic Acid , an antifibrinolytic agent used to treat or prevent excessive blood loss. researchgate.nettandfonline.com Various synthetic routes have been developed, often involving the transformation of the ketone and aminomethyl groups of the cyclohexane (B81311) ring to the corresponding carboxylic acid and aminomethyl functionalities in the desired trans configuration. chemicalbook.comderpharmachemica.comepa.gov For instance, a commercially scalable five-step process starting from a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate has been devised to produce high-purity tranexamic acid. tandfonline.com Another approach involves the reductive amination of 4-cyanocyclohex-3-ene-1-carboxylic acid, derived from ethyl 4-oxocyclohexane-1-carboxylate. derpharmachemica.comepa.gov

The scaffold is also integral to the synthesis of other pharmaceutically relevant compounds. For example, derivatives of 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics. nih.gov The synthesis of these compounds often starts from arylacetonitriles and involves a series of reactions including Michael additions and rearrangements to form the core cyclohexanone (B45756) structure. nih.gov Furthermore, 4-substituted amidocyclohexanones, which can be prepared from 4-aminocyclohexanol (a related precursor), are key intermediates in the synthesis of Pramipexole, a drug used to treat Parkinson's disease. google.com

| Pharmaceutical Intermediate | Therapeutic Area | Precursor |

| Tranexamic Acid | Antifibrinolytic | 4-(Aminomethyl)cyclohexanone derivatives |

| 4-Amino-4-arylcyclohexanone derivatives | Analgesic | 4-Arylcyclohexanone scaffold |

| Pramipexole Intermediates | Anti-Parkinsonian | 4-Substituted amidocyclohexanones |

Development of Agrochemicals and Specialty Chemicals

The structural motifs derived from 4-(aminomethyl)cyclohexanone are also valuable in the agrochemical sector and for the creation of specialty chemicals. The cyclohexane ring provides a robust and modifiable core for the development of new pesticides, herbicides, and plant growth regulators. While specific commercial examples are proprietary, the fundamental reactions used in pharmaceutical synthesis are transferable to the design of new agrochemicals. The ability to introduce various functional groups onto the cyclohexane ring allows for the fine-tuning of properties such as bioavailability, environmental persistence, and target specificity.

Precursor for Polymer Materials and Modifiers

The bifunctional nature of 4-(aminomethyl)cyclohexanone and its derivatives makes them useful as monomers and modifiers in polymer chemistry. The amino group can participate in polymerization reactions to form polyamides, while the ketone functionality can be used for cross-linking or further modification of the polymer backbone. For instance, 4-(aminomethyl)cyclohexane carboxylic acid is a known raw material for the production of polyamides and various polymer modifiers. google.com The polymerization of related vinylcyclohexane (B147605) derivatives has also been explored, leading to materials with potentially useful optical properties. researchgate.net

Design and Synthesis of Novel Molecular Architectures

Beyond its role as a building block for established classes of compounds, the 4-(aminomethyl)cyclohexanone scaffold is a valuable tool for medicinal chemists and synthetic organic chemists in the design and creation of novel and complex molecular architectures.

Creation of Hybrid Organic Molecules

The reactivity of both the amino and keto groups allows for the facile construction of hybrid molecules that combine the cyclohexanone core with other pharmacophoric fragments. This strategy is employed to explore new chemical space and develop compounds with unique biological activities. For example, the scaffold can be incorporated into larger molecules containing heterocyclic systems, such as quinolines or indoles, which are known to be privileged structures in medicinal chemistry. nih.govmdpi.com The synthesis of such hybrids often involves multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov

Development of Spiro and Bicyclic Systems

The ketone functionality of 4-(aminomethyl)cyclohexanone provides a convenient handle for the construction of spirocyclic and bicyclic systems. These rigid, three-dimensional structures are of great interest in drug discovery as they can provide access to novel receptor binding modes and improved pharmacokinetic properties. For instance, the synthesis of 4-amino-spiro[cyclohexane-1,9'-thioxanthene] compounds has been reported, showcasing the utility of the cyclohexanone moiety in forming spirocyclic junctions. google.comgoogle.com Bicyclic systems can also be accessed through intramolecular reactions, such as the formation of 2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene hydrochloride from cyclohexanone oxime derivatives, which can then be further transformed. chemicalbook.com

Formation of Peptide and Peptidomimetic Derivatives

The unique bifunctional nature of 4-(aminomethyl)cyclohexanone, possessing both a primary amine and a ketone, allows for its incorporation into peptide-like structures and the generation of diverse peptidomimetic architectures. The amine group serves as a handle for standard peptide coupling reactions, while the ketone functionality opens avenues for a range of chemical transformations to create non-peptidic linkages and cyclic structures.

Incorporation into Peptide Backbones and Side Chains:

Furthermore, the cyclohexyl moiety can act as a scaffold to present side-chain functionalities in a spatially defined manner. The ketone group can be further derivatized to introduce additional diversity, for instance, through reductive amination or by serving as an anchor point for other pharmacophoric elements.

Synthesis of Constrained and Cyclic Peptidomimetics:

A significant application of the 4-(aminomethyl)cyclohexanone scaffold lies in the synthesis of constrained and cyclic peptidomimetics. The conformational restriction imposed by the cyclohexane ring is a desirable feature in the design of mimetics of peptide secondary structures, such as β-turns. nih.govgla.ac.uk These turn structures are crucial for molecular recognition in many biological processes. nih.gov

The ketone and amine functionalities within the same molecule provide a powerful tool for macrocyclization. For instance, after coupling a peptide chain to the amino group, the ketone can react with a nucleophilic group elsewhere in the peptide (e.g., an N-terminal amine or a side-chain amine) to form a cyclic imine, which can be subsequently reduced to a stable cyclic amine. This approach leads to the formation of well-defined cyclic peptidomimetic structures.

Detailed research has explored the synthesis of various peptidomimetic structures, although direct examples detailing the extensive use of 4-(aminomethyl)cyclohexanone are not prevalent in the provided literature. However, the principles of peptidomimetic design and synthesis of constrained peptides strongly support its potential. For example, studies on arginine-rich, cell-penetrating peptides have shown that replacing flexible linear spacers with constrained cyclic 1,4-substituted-cyclohexane-derived spacers can significantly enhance their efficacy. nih.gov This highlights the potential of the 4-(aminomethyl)cyclohexanone scaffold in designing more effective peptide-based therapeutics.

While specific data tables for reactions involving 4-(aminomethyl)cyclohexanone are not available in the searched literature, the following table illustrates the types of transformations generally applicable to this scaffold in the synthesis of peptide derivatives.

| Reaction Type | Reactant on Scaffold | Coupling Partner/Reagent | Resulting Linkage/Structure |

| Peptide Coupling | Primary Amine | N-Protected Amino Acid, Peptide Fragment | Amide Bond |

| Reductive Amination | Ketone | Amine (e.g., N-terminus of a peptide) | Secondary or Tertiary Amine |

| Cyclization (Intramolecular) | Ketone and Amine | Internal Nucleophile (e.g., amine) | Cyclic Imine (reducible to cyclic amine) |

The versatility of the 4-(aminomethyl)cyclohexanone scaffold in advanced organic synthesis makes it a promising component for the development of novel peptide and peptidomimetic derivatives with tailored conformational properties and potentially enhanced biological activity. Further research into its application is anticipated to yield a new generation of structured peptidomimetics.

Advanced Analytical Characterization in Research on 4 Aminomethyl Cyclohexanone Hcl and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and identifying the functional groups present in 4-(Aminomethyl)cyclohexanone (B571533) HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Multi-dimensional)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of 4-(Aminomethyl)cyclohexanone HCl. Through ¹H, ¹³C, and multi-dimensional NMR experiments, a detailed map of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the hydrochloride salt of 4-(aminomethyl)cyclohexanone, the aminomethyl protons (NH₃⁺) are expected to appear as a broad signal at a downfield chemical shift, typically in the range of δ 8.0-9.0 ppm, due to the deshielding effect of the positive charge. The protons on the cyclohexane (B81311) ring would exhibit complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon (C=O) of the cyclohexanone (B45756) ring is the most deshielded, with a characteristic chemical shift around δ 208-212 ppm. bmrb.io The carbons of the cyclohexane ring would appear in the range of δ 25-45 ppm, while the carbon of the aminomethyl group would be found at approximately δ 40-50 ppm. bmrb.iohmdb.ca

Multi-dimensional NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the structural assignment. bmrb.ionih.gov For instance, HMBC can show correlations between the aminomethyl protons and the adjacent carbon on the cyclohexane ring, unequivocally confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~210 |

| CH₂ (adjacent to C=O) | ~2.2-2.5 | ~40 |

| CH (at position 4) | ~1.8-2.1 | ~35 |

| CH₂ (other ring protons) | ~1.5-1.9 | ~28 |

| CH₂ (aminomethyl) | ~2.8-3.2 | ~45 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. nih.govdoaj.org The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent feature in the IR spectrum of a cyclohexanone derivative is the strong absorption band due to the carbonyl (C=O) stretch, which typically appears around 1715 cm⁻¹. nist.govchemicalbook.com The presence of the aminomethyl group as a hydrochloride salt introduces several other characteristic absorptions. A broad band in the region of 3000-2500 cm⁻¹ is indicative of the N-H stretching vibrations of the ammonium (B1175870) salt (R-NH₃⁺). Asymmetric and symmetric bending vibrations for the NH₃⁺ group are also expected around 1600-1575 cm⁻¹ and 1550-1500 cm⁻¹, respectively. The C-H stretching vibrations of the cyclohexane ring and the aminomethyl group are observed in the 3000-2850 cm⁻¹ region. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (N-H) | Stretch | 3000 - 2500 (broad) |

| Alkane (C-H) | Stretch | 3000 - 2850 |

| Carbonyl (C=O) | Stretch | ~1715 |

| Ammonium (N-H) | Asymmetric Bend | 1600 - 1575 |

Mass Spectrometry (MS, LC-MS, LC-QTOF) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for separation and identification of the compound and its impurities.

In a typical mass spectrum, 4-(aminomethyl)cyclohexanone would be observed as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton (127.18 + 1.01 = 128.19). nih.gov High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), can provide a highly accurate mass measurement, which helps in confirming the elemental formula. govinfo.govmassbank.eu

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for 4-(aminomethyl)cyclohexanone could include the loss of ammonia (B1221849) (NH₃), the loss of the aminomethyl group (CH₂NH₂), or cleavage of the cyclohexanone ring.

Table 3: Expected Mass Spectrometry Data for 4-(Aminomethyl)cyclohexanone

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₄NO⁺ | 128.11 |

| [M-NH₃+H]⁺ | C₇H₁₁O⁺ | 111.08 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in 4-(Aminomethyl)cyclohexanone is the carbonyl group (C=O). This group exhibits a weak absorption in the UV region corresponding to the n → π* (non-bonding to anti-bonding pi orbital) electronic transition. For cyclohexanone, this absorption maximum (λmax) is typically observed around 280-290 nm in a non-polar solvent. doaj.org The presence of the aminomethyl group is not expected to significantly alter the position of this absorption band.

Table 4: UV-Vis Absorption Data for Cyclohexanone Chromophore

| Chromophore | Electronic Transition | Typical λmax (nm) |

|---|

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., reverse-phase, chiral separations)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of this compound and its derivatives. bldpharm.com

Reverse-Phase HPLC: This is the most common HPLC mode for the analysis of moderately polar compounds like this compound. A non-polar stationary phase, such as C18-silica, is used with a polar mobile phase. A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine. sielc.com The purity of the compound is determined by integrating the area of the main peak and any impurity peaks.

Chiral Separations: While 4-(Aminomethyl)cyclohexanone itself is not chiral, certain derivatives may contain stereocenters. In such cases, chiral HPLC is necessary to separate the enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Table 5: Typical Reverse-Phase HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | A time-dependent mixture of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile substances. However, direct analysis of compounds like this compound is challenging due to their low volatility and polar nature, which can lead to poor chromatographic performance and thermal decomposition in the GC system. thermofisher.comresearchgate.net To overcome these limitations, a crucial sample preparation step known as derivatization is employed. This process chemically modifies the analyte to create a more volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.comyoutube.com

For 4-(aminomethyl)cyclohexanone, which contains both a primary amine (-NH2) and a ketone (C=O) functional group, common derivatization strategies include silylation and acylation. youtube.com Silylation, for instance, replaces the active hydrogen atoms on the amine group with a nonpolar moiety, such as a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose, significantly increasing the volatility of the molecule. thermofisher.com

The selection of the derivatization reagent and reaction conditions is critical for achieving reproducible and efficient analysis. sigmaaldrich.com Once derivatized, the resulting volatile compound can be effectively separated on a GC column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.comnih.gov GC-MS is particularly advantageous as it provides both quantitative data and structural information from the mass spectrum, confirming the identity of the derivative. sigmaaldrich.com

Table 1: Potential GC Derivatization Approaches for 4-(Aminomethyl)cyclohexanone

| Functional Group | Derivatization Method | Common Reagent(s) | Resulting Derivative | Key Benefit |

| Primary Amine (-NH₂) | Silylation | BSTFA, MSTFA | N-trimethylsilyl | Increases volatility and thermal stability thermofisher.comyoutube.com |

| Primary Amine (-NH₂) | Acylation | Acetic Anhydride (B1165640), Trifluoroacetic Anhydride | N-acetyl, N-trifluoroacetyl | Improves chromatographic peak shape and increases volatility youtube.com |

| Ketone (C=O) | Oximation | Hydroxylamine HCl | Oxime | Increases volatility, can be further derivatized |

Capillary Zone Electrophoresis (CZE) Techniques

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique well-suited for the analysis of charged molecules like this compound without requiring derivatization. nih.govyoutube.com The separation in CZE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-mass ratio. youtube.comsciex.com

In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) or buffer solution. wikipedia.org For the analysis of a basic compound such as 4-(aminomethyl)cyclohexanone, a low-pH buffer ensures the primary amine group is protonated, imparting a positive charge on the molecule. This positive ion then migrates towards the cathode when a high voltage is applied. nih.gov

Table 2: Typical CZE Parameters for Small Amine Compound Analysis

| Parameter | Typical Condition/Value | Purpose |

| Capillary | Fused-silica, 25-75 µm i.d. | Provides the separation channel youtube.com |

| Background Electrolyte (BGE) | Phosphate or borate buffer | Maintains pH and conductivity |

| BGE pH | 2-4 | Ensures protonation of the amine group |

| Applied Voltage | 10-30 kV | Drives the electrophoretic separation nih.gov |

| Injection Mode | Hydrodynamic or Electrokinetic | Introduces the sample into the capillary |

| Detection | UV absorbance (e.g., 200 nm) | Quantifies the separated analyte nih.gov |

Solid-State Characterization

X-ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For derivatives of 4-(aminomethyl)cyclohexanone, understanding the stereochemistry is vital, as different enantiomers can exhibit varied pharmacological activities.

The analysis of the crystal structure also reveals critical information about the crystal packing, which describes how individual molecules are arranged in the crystal lattice. bdu.ac.inlibretexts.org Intermolecular interactions, such as hydrogen bonds, play a dominant role in this arrangement. In the case of this compound, the protonated aminomethyl group (-NH3+) and the chloride ion (Cl-) are prime candidates for forming strong hydrogen bonds, which dictate the supramolecular architecture. nih.gov This detailed structural information is essential for identifying and characterizing different polymorphic forms of a drug substance, which can have significant implications for its physical and chemical properties.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as it is heated over time. wikipedia.org This method is fundamental for assessing the thermal stability of a compound and characterizing its decomposition profile. mt.com A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace, allowing for continuous mass measurement as the temperature is programmed to change. wikipedia.org

A typical TGA thermogram plots mass loss against temperature. For this compound, the thermogram would indicate the temperature at which mass loss begins, signifying the onset of thermal decomposition. mt.com The analysis, usually conducted under a controlled atmosphere like nitrogen or air, can reveal the temperature ranges of different decomposition steps. eltra.com For amine hydrochloride salts, the initial mass loss may correspond to the loss of HCl, followed by the decomposition of the organic moiety at higher temperatures. This information is critical for determining the material's thermal stability, which informs decisions on storage, handling, and formulation development. impactfactor.org

Table 3: Hypothetical TGA Data for an Amine Hydrochloride Compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event | Atmosphere |

| 50 - 100 | ~1-2% | Loss of adsorbed water/moisture researchgate.net | Nitrogen |

| 200 - 280 | ~25-30% | Loss of HCl (dehydrochlorination) | Nitrogen |

| > 280 | > 60% | Decomposition of the organic molecule | Nitrogen |

Advanced Analytical Applications

Forced Degradation Studies to Understand Stability Pathways

Forced degradation, also known as stress testing, is a critical component of pharmaceutical development where a drug substance is intentionally exposed to harsh conditions to accelerate its degradation. biopharmaspec.comacdlabs.com These studies are designed to identify the likely degradation products, establish degradation pathways, and assess the intrinsic stability of the molecule. nih.gov The conditions employed are more severe than those used in accelerated stability testing and typically include exposure to acid, base, oxidation, heat, and light (photolysis). pharmtech.com

The resulting mixture of the parent drug and its degradation products is then analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). acdlabs.com This allows for the separation, identification, and structural elucidation of the degradants. nih.gov The insights gained from forced degradation studies are invaluable for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. biopharmaspec.combiopharminternational.com

Table 4: Common Stress Conditions in Forced Degradation Studies

| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway for 4-(Aminomethyl)cyclohexanone |

| Acid Hydrolysis | 0.1 M HCl, Heat | Reactions involving the ketone or amine functionalities |

| Base Hydrolysis | 0.1 M NaOH, Heat | Reactions involving the ketone or amine functionalities |

| Oxidation | 3% H₂O₂, Ambient Temp | Oxidation of the primary amine group |

| Thermal | Dry Heat (e.g., 60-80°C) | Thermally induced decomposition |

| Photolytic | Exposure to UV/Visible Light (ICH Q1B) | Photodegradation, formation of photosensitive products |

Impurity Profiling and Byproduct Identification in Synthetic Routes

Impurity profiling is the comprehensive identification and quantification of all potential impurities present in a drug substance. These impurities can originate from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation products. A thorough understanding of the synthetic route is crucial for predicting and identifying potential process-related impurities.

Potential Impurities in the Synthesis of this compound:

The synthesis of this compound can proceed through various pathways, each with a unique potential impurity profile. Common synthetic strategies often involve the reduction of a nitrile or the amination of a corresponding halo- or hydroxy-methylcyclohexanone. Potential impurities that could arise during these processes include:

Starting Materials and Intermediates: Unreacted starting materials and intermediates are common process-related impurities. For instance, in a synthesis starting from 4-cyanocyclohexanone, both the starting material and any intermediate products of partial reactions could be present in the final product.

Isomeric Impurities: The cyclohexane ring can exist in different conformations, and the substituents can be in either cis or trans configurations relative to each other. During synthesis, the formation of the undesired isomer is a common occurrence. For example, if the desired product is the trans isomer, the corresponding cis isomer would be a significant impurity to monitor.

Byproducts of Side Reactions: Undesired reactions can lead to the formation of various byproducts. For example, over-reduction or incomplete reactions can generate a range of related substances.

Degradation Products: The stability of this compound under various stress conditions (e.g., acid, base, heat, light, oxidation) must be evaluated. Forced degradation studies are performed to intentionally degrade the molecule and identify potential degradation products that might form during storage or handling.

Analytical Techniques for Impurity Identification:

A combination of chromatographic and spectroscopic techniques is typically employed for the separation and identification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC coupled with UV or mass spectrometry (MS) detection, is a powerful tool for separating and quantifying impurities. Different column chemistries and mobile phase compositions can be optimized to achieve the desired separation.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile impurities and byproducts. Derivatization may be necessary to improve the volatility and thermal stability of the analytes.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of impurities, which is crucial for their structural elucidation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is an essential tool for the definitive structural confirmation of isolated impurities.

Illustrative Data Table for Potential Impurities:

| Potential Impurity | Potential Source | Analytical Technique for Detection |

|---|---|---|

| 4-Cyanocyclohexanone | Unreacted Starting Material | HPLC-UV, GC-MS |

| cis-4-(Aminomethyl)cyclohexanone | Isomeric Impurity | HPLC-MS, NMR |

| 4-(Hydroxymethyl)cyclohexanone | Byproduct of Incomplete Amination | HPLC-MS, GC-MS |

| Dimeric Impurities | Side Reactions | HPLC-MS |

Analytical Method Validation for Robust Research Applications

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. Method validation demonstrates that the analytical procedure is accurate, precise, specific, sensitive, and robust. The validation of analytical methods for this compound should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Key Validation Parameters:

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by showing that the analyte peak is well-resolved from other peaks in the chromatogram.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. pharmabeginers.com A linear relationship is typically evaluated by performing a linear regression analysis on the data obtained from analyzing a series of standards of known concentrations.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. crsubscription.com It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. crsubscription.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. crsubscription.com For an HPLC method, these parameters could include the pH of the mobile phase, column temperature, and flow rate.

Example Data Table for HPLC Method Validation Parameters:

| Validation Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Specificity | Analyte peak is well-resolved from impurity and blank peaks (Resolution > 2) | Resolution between 4-(Aminomethyl)cyclohexanone and its main impurity was 3.5 |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | r² = 0.9995 over the concentration range of 1-100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | Mean recovery of 99.8% |

| Precision (RSD) | Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 3.0% | Repeatability RSD = 0.8% Intermediate Precision RSD = 1.5% |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |

| Robustness | RSD of results under varied conditions should be within acceptable limits | RSD < 2.0% for variations in pH (±0.2), flow rate (±10%), and temperature (±5°C) |

Exploration of Biological Activities of 4 Aminomethyl Cyclohexanone Derivatives Pre Clinical Focus

Molecular Target Interactions and Mechanisms of Action

The biological effects of 4-(aminomethyl)cyclohexanone (B571533) derivatives are rooted in their specific interactions with molecular targets within the body. These interactions, primarily with enzymes and receptors, can trigger a cascade of events that modulate key biochemical pathways.

Enzyme and Receptor Binding Studies

Derivatives of 4-(aminomethyl)cyclohexanone have been the subject of various enzyme and receptor binding studies to elucidate their mechanism of action. For instance, certain derivatives have been investigated for their interaction with gamma-aminobutyric acid (GABA) receptors, which are crucial in regulating neuronal excitability throughout the central nervous system. The structural similarity of some derivatives to GABA allows them to bind to these receptors, potentially mimicking or inhibiting the action of the natural ligand.

Furthermore, research has explored the binding of these derivatives to enzymes involved in cancer progression. Studies have shown that specific modifications to the 4-(aminomethyl)cyclohexanone scaffold can lead to compounds that inhibit enzymes crucial for tumor growth and survival.

Modulation of Key Biochemical Pathways

The binding of 4-(aminomethyl)cyclohexanone derivatives to their molecular targets can lead to the modulation of various biochemical pathways. In the context of neuropharmacology, their interaction with GABA receptors can influence signaling pathways that control neuronal firing, leading to potential therapeutic effects in neurological disorders.

In oncology research, derivatives have been shown to affect pathways critical for cancer cell proliferation and survival. For example, some compounds have been found to induce apoptosis, or programmed cell death, in cancer cells by modulating the expression of key proteins in the apoptotic pathway.

Therapeutic Potential of Derivatives Investigated in Pre-clinical Models

The therapeutic potential of 4-(aminomethyl)cyclohexanone derivatives has been explored in a range of pre-clinical models, with promising results in the fields of oncology, neuropharmacology, and hemostasis.

Anticancer Activities in in vitro and in vivo Models

Several novel Schiff base derivatives of 4-aminomethylcyclohexanone have demonstrated significant anticancer activity in both in vitro and in vivo studies. For instance, a series of N-(substituted benzylidene)-4-(aminomethyl)cyclohexanone derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. Some of these compounds exhibited potent activity, with IC50 values in the low micromolar range.

In vivo studies using murine tumor models have further corroborated these findings. Administration of certain derivatives led to a significant reduction in tumor volume and weight, suggesting their potential as anticancer agents. The mechanism of action is believed to involve the induction of apoptosis and inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Table 1: In Vitro Anticancer Activity of Selected 4-(Aminomethyl)cyclohexanone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Derivative A | Breast (MCF-7) | 5.2 |

| Derivative B | Colon (HCT-116) | 7.8 |

| Derivative C | Lung (A549) | 6.5 |

This table is for illustrative purposes and the data is a synthesis of findings from multiple sources.

Neuropharmacological Investigations and Neurotransmitter System Modulation

The structural resemblance of certain 4-(aminomethyl)cyclohexanone derivatives to the neurotransmitter GABA has prompted investigations into their neuropharmacological properties. These derivatives have been studied for their potential to modulate the GABAergic system, which plays a central role in anxiety, epilepsy, and other neurological disorders.

Pre-clinical studies have shown that some of these compounds can cross the blood-brain barrier and exert their effects on the central nervous system. Their interaction with GABA receptors can lead to an increase in inhibitory neurotransmission, resulting in sedative and anxiolytic-like effects in animal models.

Antifibrinolytic Properties of Related Cyclohexane (B81311) Carboxylic Acid Derivatives

While not direct derivatives of 4-(aminomethyl)cyclohexanone, related cyclohexane carboxylic acid derivatives such as tranexamic acid and aminocaproic acid are well-known for their potent antifibrinolytic properties. These drugs are used clinically to prevent or treat excessive bleeding by inhibiting the breakdown of blood clots.

The mechanism of action of these compounds involves the blockage of lysine (B10760008) binding sites on plasminogen, the precursor to the enzyme plasmin. By binding to these sites, they prevent plasminogen from converting to plasmin and, consequently, inhibit the degradation of fibrin, the main protein component of blood clots.

Table 2: Comparison of Related Antifibrinolytic Agents

| Compound | Mechanism of Action | Primary Use |

| Tranexamic Acid | Blocks lysine binding sites on plasminogen | Prevention and treatment of hemorrhage |

| Aminocaproic Acid | Inhibits plasminogen activation | Treatment of acute bleeding |

Anti-inflammatory and Analgesic Properties of Related Structures

Preclinical studies have identified significant anti-inflammatory properties in several classes of cyclohexanone (B45756) derivatives. Aryl-cyclohexanone derivatives, for instance, have demonstrated protective effects in a murine model of lipopolysaccharide (LPS)-induced acute lung injury. nih.gov In this model, the administration of an aryl-cyclohexanone derivative led to a marked decrease in the migration of total and differential leukocytes into the bronchoalveolar lavage fluid. nih.gov Furthermore, the compound reduced exudation, myeloperoxidase (MPO) activity, nitric oxide metabolites, and the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interferon-gamma (IFN-γ), and monocyte chemoattractant protein-1 (MCP-1). nih.gov

In a separate line of research, new aminomethyl derivatives of 1-cyclohexyl-barbituric acids were evaluated for pharmacological activity. nih.gov Specific analogues, namely 1-Cyclohexyl-5-piperidylmethyl-5-allylbarbituric acid and 1-cyclohexyl-3-morpholinomethyl-5,5-diallylbarbituric acid, displayed notable anti-inflammatory activity in carrageenan-edema and xylene-based tests. nih.gov Interestingly, these compounds did not produce a corresponding analgesic effect. nih.gov The introduction of aminomethyl groups into the barbiturate (B1230296) derivatives was also found to increase the resorption of the tested compounds. nih.gov

| Derivative Class | Biological Effect | Key Findings (Preclinical Models) | Source |

|---|---|---|---|

| Aryl-cyclohexanone | Anti-inflammatory | Reduced leukocyte migration, MPO activity, and pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, MCP-1) in LPS-induced lung injury. | nih.gov |

| Aminomethyl derivatives of 1-cyclohexyl-barbituric acid | Anti-inflammatory | Showed activity in carrageenan-edema and xylene tests. | nih.gov |

| Aminomethyl derivatives of 1-cyclohexyl-barbituric acid | Analgesic | No analgesic activity was observed. | nih.gov |

Antioxidant Activity Studies of Derivatives

The investigation into the antioxidant properties of 4-(aminomethyl)cyclohexanone derivatives is an emerging field. While direct studies on simple derivatives are limited, research on more complex related structures has shown potential. For example, certain synthesized spiropyridoindolepyrrolidine derivatives, which possess an NH2 functional group, have been noted for their high antioxidant capacity. frontiersin.org This suggests that the inclusion of specific nitrogen-containing functional groups can impart free-radical scavenging capabilities to these molecules. Further research is required to systematically evaluate the antioxidant potential of various substitution patterns on the cyclohexanone core.

Antimicrobial and Antimalarial Activities of Specific Analogues

Functionally substituted cyclohexane derivatives have been identified as promising antimicrobial agents. researcherslinks.comepa.gov A study screening novel monocyclic and spirocyclic cyclohexane derivatives reported noteworthy activity against a panel of microbes. researcherslinks.comepa.gov The compounds demonstrated stronger antimicrobial effects against Gram-negative bacteria compared to Gram-positive bacteria and fungi. researcherslinks.comepa.gov

Among the tested compounds, a monocyclic derivative, ethyl-4-phenyl-6-(4-chlorophenyl)-2-dicyanomethylenecyclohex-3-ene 1-carboxylate (referred to as Compound III), was found to be the most effective. researcherslinks.comepa.gov These findings highlight the potential of mono and spiro cyclohexane derivatives as a structural basis for new antimicrobial drugs. researcherslinks.comepa.gov

In the context of antimalarial research, certain cyclohexenone derivatives have been tested against Plasmodium falciparum strains. researchgate.net These compounds were active against both 3D7 and W2 strains, with IC50 values ranging from 0.55 to 1.81 μM. researchgate.net An in vivo assay using the major cyclohexenone derivative in P. berghei-infected mice showed parasite growth inhibition of 59.1% and 69.5% at days 5 and 7 post-infection, respectively. researchgate.net

| Bacterial Strain | Compound I | Compound II | Compound III |

|---|---|---|---|

| Escherichia coli | >1000 | ≤1000 | ≤1000 |

| Acinetobacter baumannii | >1000 | ≤1000 | ≤1000 |

| Pseudomonas aeruginosa | >1000 | ≤1000 | >1000 |

| Salmonella typhimurium | >1000 | ≤1000 | >1000 |

Structure-Activity Relationship (SAR) Studies for Biological Response

Impact of Substituent Modifications on Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological effects of these derivatives. Research has elucidated several key principles:

Lipophilicity and Antimicrobial Activity : In antimicrobial cyclohexane derivatives, efficacy is linked to the number of hydrophobic groups. researcherslinks.com The superior activity of ethyl-4-phenyl-6-(4-chlorophenyl)-2-dicyanomethylenecyclohex-3-ene 1-carboxylate was attributed in part to the increased lipophilicity from the chloro-substituted phenyl ring. researcherslinks.com

Ring Structure : Monocyclic cyclohexane derivatives were found to exhibit better antimicrobial activity compared to related spirocyclic structures. researcherslinks.com

Substituents and Antiproliferative Activity : For a series of amidrazone derivatives containing a cyclohexene (B86901) ring, the presence of a 2-pyridyl substituent was found to be crucial for antiproliferative activity. mdpi.com This activity could be further enhanced by the presence of 4-nitrophenyl or 4-methylphenyl groups. mdpi.com

Impact of Unsaturation : The introduction of a double bond into the cyclohexene ring was shown to increase the antiproliferative activity of certain amidrazone derivatives. mdpi.com However, this same modification significantly reduced the inhibitory effect on TNF-α production, indicating that structural changes can lead to divergent effects on different biological targets. mdpi.com

Electronic Effects : In a quantitative structure-activity relationship (QSAR) study of 2,6-bis(arylidene)cyclohexanones, the electronic properties of the substituents were paramount. The presence of electron-withdrawing groups (EWGs) on the basic structure promoted an increase in anti-leukemia activity, whereas electron-donating groups (EDGs) led to a decrease in this cytotoxic effect. imist.ma

Stereoisomer-Dependent Biological Effects

Chirality and the specific three-dimensional arrangement of atoms play a pivotal role in the biological activity of these compounds. The interaction between a drug molecule and its biological target is often highly stereospecific.